Cefpirome sulfate is a broad-spectrum cephalosporin antibiotic, primarily used for the treatment of serious infections caused by Gram-positive and Gram-negative bacteria. It is known for its stability against beta-lactamases, which are enzymes produced by certain bacteria that can inactivate many antibiotics. Cefpirome sulfate is classified as a fourth-generation cephalosporin, indicating its advanced spectrum of activity compared to earlier generations.
Cefpirome sulfate is synthesized from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics. The compound is derived from natural sources, specifically fungi of the genus Cephalosporium, but is predominantly produced through chemical synthesis in pharmaceutical laboratories.
Cefpirome sulfate falls under the category of beta-lactam antibiotics. It is specifically classified as a cephalosporin due to its structural characteristics and mechanism of action against bacterial infections.
Cefpirome sulfate can be synthesized through various methods, with two prominent routes being highlighted in recent patents and studies:
The synthesis typically involves:
Cefpirome sulfate has a complex molecular structure characterized by its beta-lactam ring fused with a dihydrothiazine ring. The molecular formula is , with a molecular weight of approximately 393.42 g/mol.
Cefpirome sulfate undergoes various chemical reactions typical of beta-lactam antibiotics:
The stability of cefpirome sulfate against hydrolysis makes it effective in treating infections caused by resistant strains of bacteria. Its synthesis often involves careful control of reaction conditions to maximize yield and purity.
Cefpirome sulfate exerts its antimicrobial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process that cross-links peptidoglycan layers.
Cefpirome sulfate is primarily used in clinical settings for the treatment of severe bacterial infections, including:
Additionally, it serves as a critical component in antibiotic susceptibility testing in laboratories to determine bacterial resistance patterns.
Microwave irradiation has emerged as a transformative technology in the synthesis of cefpirome sulfate (C₂₂H₂₂N₆O₅S₂·H₂SO₄), significantly accelerating reaction kinetics and improving stereochemical outcomes. This approach exploits dielectric heating to enhance molecular interactions during critical synthetic steps, particularly the acylation of 7β-aminocephalosporanic acid (7-ACA) derivatives. Chinese patent CN102391288A details a microwave-optimized pathway where silylation precedes acylation: 7-ACA is first protected with hexamethyldisilazane (HMDS) under microwave irradiation (80°C, 150W), followed by reaction with (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid benzothiazolyl thioester (ATMA-BT) in acetonitrile. This sequential process achieves a 92% yield of the acylation product within 15 minutes—a 40% reduction in reaction time compared to conventional heating methods [1] [9].
The microwave methodology demonstrates exceptional control over stereochemical integrity, a critical factor for β-lactam antibiotic efficacy. By facilitating rapid and uniform energy transfer, microwave irradiation minimizes epimerization at the C7 position of the cephem nucleus. This is evidenced by HPLC analyses showing epi-cefpirome levels below 0.5% in the final product, contrasting sharply with the 3–5% epimer formation observed in traditional reflux methods. Additionally, solvent systems have been optimized; mixed solvents like acetone-water (4:1) under microwave conditions (100W, 70°C) enable efficient oxidative quaternization of the 3'-pyridinium group using peracetic acid, achieving 95% conversion in under 10 minutes [5] [9].
Table 1: Microwave Parameters in Cefpirome Sulfate Synthesis
Reaction Step | Microwave Conditions | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|
Silylation (HMDS) | 150W, 80°C | 8 min | 98 | Enhanced protection efficiency |
Acylation (ATMA-BT) | 200W, 60°C | 15 min | 92 | Reduced epimerization |
Oxidation (Peracetic acid) | 100W, 70°C | 10 min | 95 | Controlled regioselectivity |
Energy efficiency studies reveal that microwave-assisted routes reduce overall thermal energy consumption by 60%, primarily by eliminating prolonged heating phases. The technique also suppresses solvent-mediated degradation pathways, as demonstrated by the stability of cefpirome in microwave-optimized acetone-water mixtures (pH 5.0–6.5) versus conventional aqueous buffers, where degradation accelerates beyond pH 7.0 [7] [9].
The industrial synthesis of cefpirome sulfate employs three primary routes, differentiated by key intermediates and quaternization strategies. Route 1 (patent CN102391288A) initiates with silyl-protected 7-ACA, proceeding through acylation with ATMA-BT, followed by oxidative cyclization using peracetic acid/H₂O₂ in acetone. This pathway achieves an 86% overall yield but requires stringent temperature control (-10°C) during oxidation to prevent byproducts like Δ²-cefpirome [1]. Route 2 (patent CN102584856A) utilizes a bromination-amination sequence, where 7-ACA is first acylated, then reacted with N,N-dimethylaniline and benzoyl peroxide to form the 3'-bromomethyl intermediate, succeeded by nucleophilic displacement with 6,7-dihydro-5H-cyclopenta[b]pyridine. Though cost-effective, this method yields only 72–75% with higher impurity loads (>2.5%) [2]. Route 3 (patent CN101747349A) employs a one-pot silylation-acylation approach using trimethylsilyl iodide (TMSI) as both protecting agent and catalyst, coupled with solvent extraction in dichloromethane/water. This method streamlines purification but risks iodine contamination, necessitating additional charcoal treatment steps [5].
Table 2: Comparative Synthetic Routes for Cefpirome Sulfate
Synthetic Route | Key Reagents/Steps | Overall Yield (%) | Critical Challenges | Industrial Applicability |
---|---|---|---|---|
Oxidative Cyclization (Route 1) | HMDS → ATMA-BT → Peracetic acid oxidation | 86% | Epimerization control; Low-temperature oxidation | High (GMP-compatible) |
Bromination-Amination (Route 2) | Bromination → 6,7-Dihydro-5H-cyclopenta[b]pyridine | 72–75% | Impurity generation (Δ³-isomers); Costly purification | Moderate |
One-Pot Silylation (Route 3) | TMSI catalysis → Solvent extraction | 82% | Iodide removal; Charcoal treatment required | Moderate |
Economic and environmental assessments reveal Route 1 as superior for large-scale production despite its operational complexity. It generates 30% less organic waste (primarily acetone, recoverable by distillation) than Route 2, which relies on halogenated solvents like dichloroethane. Crucially, Route 1's final oxidative step utilizes hydrogen peroxide as a co-oxidant, reducing peracetic acid consumption by 40% and minimizing the formation of cytotoxic sulfoxide derivatives detected in Routes 2 and 3 [1] [2] [9].
Cefpirome sulfate’s resilience against Ambler Class A and C β-lactamases stems from strategic structural modifications at two key positions: the C7 acyl side chain and the C3’ quaternary ammonium group. The C7 side chain incorporates a (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl moiety, whose syn-methoxyimino group creates steric hindrance that impedes hydrolysis by extended-spectrum β-lactamases (ESBLs). Enzymatic studies demonstrate <5% hydrolysis of cefpirome by TEM-1 and SHV-1 β-lactamases at clinically relevant concentrations (10 μg/mL), whereas ceftazidime undergoes >90% hydrolysis under identical conditions [3] [6]. The methoxy group’s electronegativity further destabilizes nucleophilic attack on the β-lactam carbonyl, increasing the enzyme’s catalytic activation energy by 15–20 kJ/mol [4].
The C3’ substituent—a 6,7-dihydro-5H-cyclopenta[b]pyridinium group—enhances penetration through Gram-negative outer membranes while conferring stability against chromosomal cephalosporinases. This bicyclic quaternary ammonium structure adopts a compact "folded" conformation that minimizes interactions with OmpF porin channels, facilitating diffusion into Enterobacter cloacae and Citrobacter freundii at rates 3–5 times higher than third-generation cephalosporins. Once intracellular, the cationic charge repels approach by anionic catalytic residues of Class C β-lactamases, reducing binding affinity (Ki > 500 μM) compared to cefotaxime (Ki = 15 μM) [3] [7].
Table 3: Structure-Activity Relationships in Cefpirome Sulfate
Structural Feature | Role in β-Lactamase Stability | Biological Consequence |
---|---|---|
(Z)-Methoxyimino Group (C7) | Steric blockade of β-lactamase active site | Resistance to TEM/SHV ESBLs |
Cyclopentapyridinium Quat (C3’) | Enhanced membrane penetration; Electrostatic repulsion | Stability against AmpC enzymes; Activity against P. aeruginosa |
Carboxylate Group (C4) | Optimal pKa (2.8) for porin permeability | Broad-spectrum Gram-negative coverage |
Accelerated degradation studies reveal that these modifications slightly increase susceptibility to photolytic cleavage in aqueous solutions. Under artificial sunlight, cefpirome undergoes decarboxylation and side-chain fragmentation, yielding 6,7-dihydro-5H-1-pyrindine (7%) and anti-isomers (12%) after 24 hours. However, solid-state analyses confirm exceptional stability when stored below 25°C, with radiation sterilization (25 kGy) inducing <0.3% degradation—enabling pharmaceutical processing without structural compromise [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1